Daprodustat (GSK1278863) (GSK1278863) is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, , , , , ] It is classified as a small molecule inhibitor. [, , , , , ] In scientific research, Daprodustat (GSK1278863) serves as a valuable tool for investigating the HIF pathway and its downstream effects.
The synthesis of daprodustat involves several key steps to produce its crystalline forms. The process typically includes:
The detailed synthesis method includes specific ratios of solvents and temperature controls to ensure the desired polymorphic form is achieved, which is crucial for the drug's efficacy and stability.
Daprodustat's chemical structure is defined as 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid. Its molecular formula is CHNO, with a molecular weight of approximately 368.37 g/mol. The compound exhibits a complex three-dimensional structure that is critical for its biological activity as a prolyl hydroxylase inhibitor.
Daprodustat primarily undergoes metabolic reactions within the body rather than traditional chemical reactions in laboratory settings. The key reactions include:
These metabolic pathways are crucial for understanding both the efficacy and safety profile of daprodustat.
This mechanism allows daprodustat to effectively mimic the body's response to low oxygen levels without requiring actual hypoxic conditions.
Daprodustat exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent therapeutic effects.
Daprodustat's primary application lies in its use as a therapeutic agent for treating anemia associated with chronic kidney disease. Clinical studies have demonstrated its efficacy compared to traditional treatments like recombinant human erythropoietin:
Anemia represents a prevalent and debilitating complication of chronic kidney disease, affecting approximately 25% of CKD hemodialysis patients in China alone and over one-quarter of the global CKD population [3] [8]. The pathogenesis extends beyond simple erythropoietin (EPO) deficiency to encompass a complex disruption of oxygen-sensing pathways centered on hypoxia-inducible factors (HIFs). Under physiological conditions, renal peritubular interstitial cells and hepatic perisinusoidal cells detect hypoxia through specialized prolyl hydroxylase domain enzymes (PHD1-3). These oxygen-sensing dioxygenases utilize molecular oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-α subunits (primarily HIF-2α for erythropoiesis), marking them for proteasomal degradation via the von Hippel-Lindau (VHL) ubiquitin ligase complex [1].
In CKD, this finely tuned oxygen-sensing mechanism undergoes profound dysregulation. The diseased kidney fails to mount an appropriate hypoxic response, evidenced by inappropriately low EPO levels despite declining hemoglobin concentrations. This pathophysiological phenomenon stems from multiple factors:
Consequently, the HIF-mediated transcriptional activation of genes critical for erythropoiesis (EPO), iron transport (transferrin, transferrin receptor), and mobilization (ferroportin, DMT1) becomes fundamentally impaired in CKD. This multi-faceted dysregulation creates the characteristic normocytic, normochromic, hypoproliferative anemia that significantly contributes to fatigue, reduced quality of life, cardiovascular strain, and increased mortality in this patient population [3] [8].
The limitations of conventional erythropoiesis-stimulating agents (ESAs) – including intravenous or subcutaneous administration, hypertension, thrombotic complications, and ESA hyporesponsiveness – created a compelling rationale for developing therapeutic alternatives targeting the fundamental pathophysiology of renal anemia [1] [6]. The discovery of the oxygen-sensing pathway and its central regulators (PHD enzymes) provided the scientific foundation for a novel class of agents: hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs).
HIF-PHIs represent a pharmacological strategy to mimic the natural adaptive response to high-altitude hypoxia through selective, reversible inhibition of PHD enzymes. By blocking PHD activity, these orally bioavailable small molecules permit the stabilization and nuclear translocation of HIF-α subunits, enabling the formation of transcriptionally active HIF heterodimers (HIF-α/HIF-β). This leads to the coordinated upregulation of HIF-responsive genes, including:
Five primary HIF-PHIs have undergone extensive clinical development: roxadustat, daprodustat, vadadustat, molidustat, and enarodustat [3] [6]. Roxadustat pioneered this class, receiving initial approval in China (2018) and Japan (2019) based on Phase III trials demonstrating non-inferiority to ESAs in correcting hemoglobin while offering oral administration and potential iron metabolism benefits [1] [3]. Subsequent agents, including daprodustat, exhibited distinct pharmacological profiles (PHD isoform selectivity, pharmacokinetics) while maintaining the core therapeutic mechanism of HIF stabilization. Collectively, the Asian Pacific Society of Nephrology (APSN) recognized HIF-PHIs as viable alternatives to ESAs for renal anemia management in 2020 [3].
Table 1: Key HIF-PHIs in Clinical Development or Approved for Renal Anemia
Compound | Primary Developer | Approval Status (Representative Regions) | Relative PHD2 IC₅₀ (μM) | Key Metabolic Pathway |
---|---|---|---|---|
Roxadustat (FG-4592) | FibroGen/Astellas | Approved (China, Japan, Europe) | 0.027 | CYP2C8 |
Daprodustat (GSK1278863) | GlaxoSmithKline | Approved (USA, Japan) | 0.067 | CYP2C8 (>CYP3A4) |
Vadadustat (AKB-6548) | Akebia Therapeutics | Approved (Japan) | 0.029 | Not reported |
Molidustat (BAY 85-3934) | Bayer | Phase III (Japan-focused) | 0.007 | Not reported |
Enarodustat (JTZ-951) | Japan Tobacco/Akros | Approved (Japan) | Not reported | Not reported |
Daprodustat (chemical name: 2-[(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidin-5-yl)amino]acetic acid; brand names: Jesduvroq [US], Duvroq [Japan]) is classified as a small molecule inhibitor of HIF prolyl hydroxylase enzymes (HIF-PHI) [6] [8]. Structurally, it belongs to the pyrimidinetrione-glycinamide class. Its pharmacological rationale centers on potent, reversible inhibition of PHD enzymes, particularly PHD2 and PHD3, with an IC₅₀ of 0.067 μM for PHD2 – a potency sufficient to stabilize both HIF-1α and HIF-2α under normoxic conditions [1] [6].
The distinct mechanistic advantages of daprodustat over conventional ESAs include:
Table 2: Key Efficacy Outcomes from Major Daprodustat Phase III Trials (ASCEND Program)
Trial | Population | Sample Size | Comparator | Primary Efficacy Outcome (Mean Hb, g/dL) | Treatment Difference (g/dL) [95% CI] | Non-inferiority Met? |
---|---|---|---|---|---|---|
ASCEND-D | Dialysis-dependent CKD | 2,964 | Epoetin alfa or Darbepoetin alfa | 10.5 vs. 10.5 | 0.00 [-0.05 to 0.05] | Yes |
ASCEND-ND | Non-dialysis CKD (Stages 3-5) | 3,872 | Darbepoetin alfa | 10.5 vs. 10.5 | 0.00 [-0.06 to 0.06] | Yes |
ASCEND-ID | Incident dialysis (≤90 days) | 312 | Darbepoetin alfa | 10.5 vs. 10.6 | -0.10 [-0.34 to 0.14] | Yes |
The pharmacokinetic profile of daprodustat supports once-daily oral dosing. It exhibits moderate oral bioavailability (approximately 66%) and a half-life ranging from ~1 hour in healthy subjects to ~7 hours in CKD patients, reflecting altered metabolism in renal impairment. Daprodustat undergoes hepatic metabolism primarily via CYP2C8, generating several active metabolites (M2, M3, M4, M5, M6, M13) that collectively contribute to its pharmacodynamic effects. This metabolic pathway necessitates caution with concomitant CYP2C8 inhibitors (e.g., gemfibrozil) [6]. Daprodustat received FDA approval in February 2023 specifically for anemia due to CKD in adults who have been receiving dialysis for at least four months, marking it as the first oral HIF-PHI available in the United States [8].
Figure: Mechanism of Daprodustat Action in Renal Anemia
Normoxia: Hypoxia / Daprodustat Inhibition:PHD + O₂ + α-KG → PHD Inhibited → Hydroxylated HIF-α → Non-hydroxylated HIF-α accumulates → VHL binding → HIF-α translocates to nucleus → Proteasomal degradation Dimerizes with HIF-β → Binds Hypoxia Response Elements (HREs) → Transcription of target genes:- EPO → Erythropoiesis- Transferrin/Transferrin receptor → Iron transport- DMT1/DCYTB → Iron absorption- Ferroportin → Iron mobilization- VEGF → Angiogenesis (side effect)
The development and approval of daprodustat signifies a paradigm shift in renal anemia management, offering an effective oral alternative to injectable ESAs with potential advantages in physiological EPO induction and iron metabolism optimization. Its role within the expanding therapeutic arsenal for CKD-associated anemia continues to be refined through post-marketing surveillance and comparative effectiveness research.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9